molecular formula C17H10N2O2S B4754344 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one

3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one

Cat. No. B4754344
M. Wt: 306.3 g/mol
InChI Key: SVPGCGCCNHVDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one, also known as LY294002, is a well-known inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a key regulator of many cellular processes, including cell growth, proliferation, and survival. LY294002 has been widely used in scientific research to investigate the role of PI3K in various biological processes.

Mechanism of Action

3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one inhibits PI3K activity by binding to the ATP-binding site of the enzyme. This prevents PI3K from phosphorylating its downstream targets, such as Akt, and inhibits the PI3K/Akt signaling pathway. This pathway is involved in many cellular processes, including cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has also been shown to inhibit autophagy, which is a process involved in cellular homeostasis and survival. Additionally, 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has several advantages for use in lab experiments. It is a well-established and widely used inhibitor of PI3K, and its effects on cellular processes have been extensively studied. Additionally, 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one is a reversible inhibitor, which allows for the study of the effects of PI3K inhibition on cellular processes. However, there are also limitations to the use of 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one in lab experiments. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, the use of 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one in vivo can be challenging due to its poor solubility and bioavailability.

Future Directions

There are several future directions for research involving 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one. One area of interest is the development of more specific and potent inhibitors of PI3K. Additionally, there is interest in investigating the role of PI3K in various disease states, such as cancer and neurodegenerative diseases. Finally, there is interest in investigating the use of 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one in combination with other therapies, such as chemotherapy, to enhance the effectiveness of cancer treatments.

Scientific Research Applications

3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has been used extensively in scientific research to investigate the role of PI3K in various biological processes. It has been shown to inhibit PI3K activity in various cell types, including cancer cells, and has been used to study the role of PI3K in cancer cell growth and survival. 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has also been used to investigate the role of PI3K in other cellular processes, such as autophagy, apoptosis, and inflammation.

properties

IUPAC Name

3-(2-pyridin-3-yl-1,3-thiazol-4-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O2S/c20-17-13(8-11-4-1-2-6-15(11)21-17)14-10-22-16(19-14)12-5-3-7-18-9-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPGCGCCNHVDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one
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3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one
Reactant of Route 3
3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one
Reactant of Route 4
3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one
Reactant of Route 5
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3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one
Reactant of Route 6
3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.